molecular formula C20H23F3N4OS B2706465 2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 2034259-77-1

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No.: B2706465
CAS No.: 2034259-77-1
M. Wt: 424.49
InChI Key: HTFVTTDMGGPDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylsulfanyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is a useful research compound. Its molecular formula is C20H23F3N4OS and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications

Discovery and Drug Design

2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) represents a class of compounds identified for their potent inhibitory activity against human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), with a significant selectivity over ACAT-2. This discovery underlines the potential of such compounds in the treatment of diseases involving ACAT-1 overexpression, showcasing the role of structural modification in enhancing drug solubility and absorption, critical factors in drug design and development (K. Shibuya et al., 2018).

Crystal Structure Analysis

The structural analysis of compounds related to 2-(benzylthio)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, has contributed to understanding the conformational preferences and molecular interactions of these molecules. This type of research aids in elucidating the factors that govern the biological activity of these compounds, providing a foundation for further medicinal chemistry efforts (S. Subasri et al., 2017).

Coordination Complexes and Chemical Reactions

Research into the reactions of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione has led to the formation of pyrimidine and piperidone derivatives, including polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. These findings are pivotal for the development of new materials and catalysts, demonstrating the versatility of pyrimidine derivatives in forming complex structures (E. Klimova et al., 2013).

Ligand Binding and Drug-Likeness

The exploration of 2-aminopyrimidines as histamine H3 receptor ligands emphasizes the importance of structural modification for achieving high receptor affinity and selectivity. This research is crucial for the development of novel therapeutic agents targeting the histamine H3 receptor, illustrating the application of pyrimidine derivatives in receptor-ligand interactions and the assessment of drug-likeness properties for potential pharmaceuticals (B. Sadek et al., 2014).

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4OS/c1-14-24-17(20(21,22)23)11-18(25-14)27-9-7-16(8-10-27)26-19(28)13-29-12-15-5-3-2-4-6-15/h2-6,11,16H,7-10,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFVTTDMGGPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)CSCC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.